3,4-Dichlorophenylthioethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRURDYHPUVXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3,4 Dichlorophenylthioethanol
Derivatization and Structural Modification of 3,4-Dichlorophenylthioethanol Analogs
The core structure of a dichlorophenylthioethanol, featuring a dichlorinated aromatic ring, a thioether linkage, and a primary alcohol, offers multiple sites for chemical modification. These modifications are crucial for developing new compounds and for creating building blocks for more complex molecular targets.
Synthesis of Substituted Phenylthioethanol Derivatives
The fundamental synthesis of phenylthioethanol derivatives, including dichlorinated analogs, typically involves the nucleophilic addition of a substituted thiophenol to a two-carbon electrophile. A common and efficient method is the ring-opening of ethylene (B1197577) oxide by a corresponding thiophenolate anion. For this compound, this would involve the reaction of 3,4-dichlorothiophenol (B146521) with ethylene oxide.
Further derivatization can be achieved through various reactions targeting the hydroxyl or thioether groups. For instance, the thioether can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, introducing new functional groups and altering the electronic properties of the molecule. vulcanchem.com The hydroxyl group can undergo a wide range of transformations, such as esterification or conversion to an alkyl halide, to enable further coupling reactions.
The synthesis of more complex derivatives often involves multi-step processes. For example, N-(4-acetylphenyl)glycine has been used as a starting point to create intermediates like chalcones and thiosemicarbazones, which are then cyclized into various heterocyclic derivatives. nih.gov This highlights a common strategy: using a functionalized phenyl derivative as a scaffold for building more elaborate structures. nih.gov
Table 1: Examples of Reactions for Phenylthioethanol Derivatization
| Starting Material | Reagent(s) | Product Type | Potential Application |
| Substituted Thiophenol | Ethylene Oxide | 2-(Arylthio)ethanol | Core structure synthesis |
| 2-(Arylthio)ethanol | Oxidizing Agent (e.g., H₂O₂) | (Aryl-sulfinyl)ethanol | Intermediate for further synthesis |
| 2-(Arylthio)ethanol | Acyl Chloride / Base | 2-(Arylthio)ethyl ester | Functional group modification |
| N-(4-acetylphenyl)glycine | Aromatic Aldehyde / Base | Chalcone derivative | Intermediate for heterocycles nih.gov |
Exploration of Stereoselective Synthetic Routes
The synthesis of chiral molecules, where specific three-dimensional arrangements of atoms are required, is a critical area of chemical synthesis. For analogs of this compound, the carbon atom bearing the hydroxyl group is a potential stereocenter. Creating a single enantiomer (one of two mirror-image forms) requires stereoselective synthesis.
A key strategy for achieving this is the enantioselective opening of epoxides. While the reaction of a thiophenol with ethylene oxide produces a non-chiral product, using a substituted epoxide (e.g., propylene (B89431) oxide) would result in a chiral center. The use of chiral catalysts can direct the reaction to selectively produce one enantiomer over the other.
Another powerful technique is the stereoselective reduction of a corresponding ketone. For instance, the synthesis of an α-(arylthio)ketone, followed by asymmetric reduction using chiral reducing agents (e.g., those based on boron or aluminum hydrides with chiral ligands), can yield an enantiomerically enriched alcohol. Such methods are fundamental in modern organic synthesis for producing optically active compounds. youtube.com Furthermore, advanced catalytic methods, such as the merger of photoredox and nickel catalysis, have been developed for the highly stereoselective synthesis of complex molecules like aryl-C-nucleosides, demonstrating the sophisticated control that can be achieved in modern synthesis. rsc.org
Incorporation into Heterocyclic Systems and Complex Molecular Architectures
Phenylthioethanol derivatives serve as valuable synthons—building blocks used in organic synthesis—for constructing more complex molecules, particularly heterocyclic compounds. uokerbala.edu.iq Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, form the core of a vast number of pharmaceuticals and natural products. cem.com
The functional groups of dichlorophenylthioethanol analogs can be used to drive cyclization reactions. For example, the hydroxyl group can be converted into a leaving group, allowing for an intramolecular reaction where the sulfur atom acts as a nucleophile to form a sulfur-containing heterocycle like a thietane (B1214591) or a larger ring, depending on the structure of the rest of the molecule.
Arylthio-substituted compounds are also used in the synthesis of important heterocycles like thiazoles. scispace.com One-pot condensation reactions, for instance, can combine an α-haloketone, a thiourea, and other components to build the thiazole (B1198619) ring system under solvent-free conditions. scispace.com Arylidene derivatives, which can be synthesized from various starting materials, are also versatile intermediates for creating a wide array of heterocycles, including pyrimidines, pyrazolines, and isoxazoles. scirp.org The development of microwave-assisted synthesis has significantly accelerated the creation of these complex structures, including β-lactams, indoles, and quinolines, often with improved yields. cem.com
Investigative Frameworks for Structure Activity Relationships Sar of 3,4 Dichlorophenylthioethanol and Its Analogs
Rational Design Principles for SAR Studies
Rational drug design is a cornerstone of modern medicinal chemistry, guiding the systematic modification of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. europeanpharmaceuticalreview.comopenaccessjournals.com For 3,4-Dichlorophenylthioethanol, a rational design approach to SAR studies would involve the methodical alteration of its three key structural components: the dichlorinated phenyl ring, the thioether linkage, and the ethanol (B145695) side chain.
The initial steps in a rational design campaign involve identifying a lead compound, in this case, this compound, and its biological target. Subsequent modifications are then made to probe the molecular interactions between the compound and its target. Key principles that would be applied include:
Analog Synthesis: A series of analogs would be synthesized to explore the impact of various structural changes. This could involve altering the substitution pattern of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,5-dichloro), replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing or electron-donating groups. Modifications to the ethanol side chain could include varying its length, introducing branching, or altering the hydroxyl group.
Isosteric and Bioisosteric Replacements: To fine-tune the compound's properties, isosteric (same size) or bioisosteric (similar biological effect) replacements of functional groups would be employed. For instance, the thioether linkage could be replaced with an ether or a sulfoxide (B87167) to probe the importance of the sulfur atom.
Pharmacophore Identification: Through the analysis of the activity of these analogs, the key structural features essential for biological activity, known as the pharmacophore, can be identified.
A hypothetical SAR study on a series of this compound analogs might yield data that can be organized into a table to visualize the impact of structural modifications on a specific biological activity.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | R1 | R2 | X | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| This compound | Cl | Cl | S | 10 |
| Analog 1 | H | H | S | >100 |
| Analog 2 | F | F | S | 25 |
| Analog 3 | Cl | Cl | O | 50 |
| Analog 4 | Cl | Cl | SO | 15 |
This table is interactive and presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. europeanpharmaceuticalreview.com By developing robust QSAR models, the activity of novel, unsynthesized compounds can be predicted, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
For this compound and its analogs, a QSAR study would typically involve the following steps:
Data Set Assembly: A dataset of compounds with known biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic properties (e.g., Hammett constants), steric properties (e.g., Taft steric parameters), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A simplified, hypothetical QSAR equation for a series of dichlorophenylthioethanol analogs might look like:
log(1/IC50) = 0.5 * σ + 0.3 * π - 0.1 * Es + 2.5
Where σ represents the electronic effect of the phenyl ring substituents, π represents their hydrophobicity, and Es represents their steric effects. Such a model can provide valuable insights into the key molecular properties driving the observed biological activity.
Influence of Substituent Effects on Molecular Properties and Interactions
The nature and position of substituents on the phenyl ring of this compound have a profound impact on its molecular properties and, consequently, its biological interactions. Substituents can influence the reactivity and orientation of electrophilic aromatic substitution reactions. unizin.orgfiveable.melumenlearning.comopenstax.orglibretexts.org The two chlorine atoms in this compound are electron-withdrawing groups, which deactivate the benzene (B151609) ring towards electrophilic attack. lumenlearning.comopenstax.orglibretexts.org
The electronic effects of substituents are typically described by two main components:
Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the atoms. Chlorine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect.
Resonance Effects: These are transmitted through the pi system of the aromatic ring. Halogens, like chlorine, have a dual role; they are inductively withdrawing but can also donate electron density through resonance due to their lone pairs.
The position of the chlorine atoms at the 3 and 4 positions of the phenyl ring will influence the molecule's dipole moment and its ability to engage in specific interactions with a biological target, such as hydrogen bonding or halogen bonding.
This table is interactive and provides a qualitative overview of substituent effects.
Conformational Analysis and Stereochemical Contributions to Research Outcomes
The three-dimensional shape of a molecule, or its conformation, is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. For this compound, the flexibility of the thioethanol side chain allows it to adopt multiple conformations.
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to map the potential energy surface of this compound and identify its most stable conformers. The presence of the sulfur atom, which is larger and has a longer bond length than oxygen, will influence the conformational preferences compared to its oxygen-containing analog.
Furthermore, if a chiral center is introduced into the molecule, for example, by adding a substituent to the ethyl side chain, the resulting stereoisomers (enantiomers or diastereomers) may exhibit different biological activities. This is because biological targets are often chiral, and they can differentiate between stereoisomers, leading to stereospecific interactions. Therefore, understanding the stereochemical contributions is a vital aspect of SAR studies.
This table is interactive and highlights the key rotational bonds for conformational analysis.
Biological and Biochemical Research on 3,4 Dichlorophenylthioethanol in Model Systems
Identification and Characterization of Molecular Targets in Non-Human Biological Systems
Receptor Binding and Ligand-Protein Interaction Studies
Searches for "3,4-Dichlorophenylthioethanol" and its potential biological activities did not yield any specific studies. While research exists for other molecules containing a 3,4-dichlorophenyl group, the explicit instructions to focus solely on this compound prevent the inclusion of data from these structurally different compounds.
Consequently, no data tables or detailed research findings can be generated for this compound at this time.
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of publicly accessible scientific databases and research repositories, detailed biological and biochemical research on the chemical compound this compound is not available. The specific data required to populate the requested article, including enzyme kinetic analyses, investigations into its effects on biochemical pathways, mechanistic studies in cellular models, and its metabolic fate in non-human biological systems, is absent from the current body of scientific literature.
The inquiry sought an in-depth analysis of this compound, focusing on several key areas of preclinical research. This included a detailed examination of its potential to inhibit or activate enzymes, its impact on specific biochemical and cellular signaling pathways, and how it is metabolized and broken down in in vitro models. Such research is fundamental to understanding the potential biological activity and safety profile of any chemical compound.
Typically, this type of detailed information is generated through a series of laboratory-based studies. Enzyme kinetic analyses, for instance, would involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of this compound to determine if it enhances or obstructs the enzyme's function. du.ac.inwikipedia.orgteachmephysiology.comyoutube.com Similarly, understanding its effect on biochemical pathways would require sophisticated techniques like metabolic flux analysis to trace how the compound alters the flow of molecules through cellular processes.
Furthermore, elucidating the compound's mechanism of action at the cellular level would involve studying its influence on signaling cascades, which are crucial for communication within and between cells. nih.govyoutube.comyoutube.comopenstax.org Finally, its metabolic fate would be investigated using in vitro systems, such as liver microsomes or hepatocytes, to identify the enzymes responsible for its breakdown and the resulting metabolites. thermofisher.comnuvisan.combioivt.comnih.gov
The absence of such published data for this compound suggests that either this compound has not been a subject of significant biological research, the research is proprietary and not publicly disclosed, or it is a relatively new or obscure chemical entity. Therefore, it is not possible to provide a scientifically accurate and detailed article based on the requested outline at this time.
Metabolic Fate and Biotransformation in Non-Human Biological Models
Identification of Metabolites in Cellular or Animal Models
There is no available scientific literature that identifies the metabolites of this compound following its introduction into either cellular or animal models. Research in this area would typically involve exposing these models to the compound and subsequently analyzing biological samples (e.g., cell lysates, urine, feces, blood) using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to detect and identify the chemical structures of any metabolic products. Without such studies, the metabolic fate of this compound remains unknown.
Characterization of Enzyme Systems Involved in Biotransformation
Similarly, no studies have been published that characterize the specific enzyme systems responsible for the biotransformation of this compound. The characterization of these enzymes is a crucial step in understanding the metabolic profile of a compound. This process often involves the use of specific enzyme inhibitors and inducers in experimental systems, as well as recombinant enzymes, to pinpoint which specific enzymes (e.g., which CYP isozymes) are involved in the compound's metabolism. The absence of this research means there is no information on which enzymes might be responsible for the potential breakdown and elimination of this compound in biological systems.
Applications of 3,4 Dichlorophenylthioethanol in Chemical Biology and Materials Science Research
Role as a Reagent in Organic Synthesis and Functional Group Introduction
In organic synthesis, reagents are fundamental tools for the construction of complex molecules. Solvents, for instance, play a crucial role in influencing chemical reactions. Various solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM) are not just mediums for reactions but can also actively participate in and facilitate the transformation of molecules. nih.gov The introduction of specific functional groups is a cornerstone of synthesis, allowing for the tailored design of molecules with desired properties. While the molecular structure of 3,4-Dichlorophenylthioethanol suggests its potential as a building block—possessing a dichlorinated aromatic ring, a thioether linkage, and a primary alcohol—a review of available literature does not yield specific examples of its use as a reagent for introducing the 3,4-dichlorophenylthioethyl moiety into other molecules. The synthesis of related structures, such as thiophenes, often involves various transition-metal-free approaches or the use of catalysts to create specific bond connections. organic-chemistry.org
Development as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or other biomolecule. The development of fluorescent probes, for instance, has been instrumental in detecting and imaging biologically significant molecules like thiophenol (PhSH). nih.gov These probes are often designed with specific recognition moieties that react with the target, leading to a detectable signal, such as a change in fluorescence. nih.govmdpi.com An effective probe must be highly selective to avoid cross-reactivity with other endogenous molecules. nih.gov While the structure of this compound contains features that could theoretically be incorporated into a probe design, there is no documented research in the scientific literature describing its development or use as a chemical probe for studying biological systems. The design of such probes often involves complex molecular engineering to achieve the desired sensitivity, selectivity, and imaging capabilities. ljmu.ac.uk
Utility in Bioorthogonal Chemistry and Bioconjugation Methodologies
Bioorthogonal chemistry encompasses a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgspringernature.com This field has revolutionized the ability to label and visualize biomolecules in their natural environment. ru.nlnih.gov Key bioorthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govescholarship.org
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a stable conjugate. thermofisher.com This technique is widely used to attach labels (like fluorescent dyes or biotin) to proteins, often targeting functional groups such as primary amines or sulfhydryls. thermofisher.com Strategies for site-selective modification of antibodies, for example, include ligations to cysteine residues or the manipulation of glycans. nih.gov A search of the relevant scientific literature does not indicate any reported use of this compound in bioorthogonal or bioconjugation methodologies. The development of reagents for these applications typically requires functional groups that are abiotic and exhibit highly selective reactivity under physiological conditions, such as azides, alkynes, or strained alkenes. wikipedia.orgescholarship.org
Integration into Novel Materials or Research Tools
The integration of specific chemical compounds into novel materials is a driving force in materials science, leading to materials with unique electrical, optical, or mechanical properties. For example, the synthesis of π-conjugated polymers, such as those derived from 3,4-ethylenedioxyfuran, has been a significant area of research due to their applications in electronics. researchgate.net These materials often require specific monomeric precursors that can be polymerized to create the desired macromolecular structure. There are no available research findings that describe the integration of this compound into any novel materials or its application as a specialized research tool.
Foundational Component in Agrochemical Research and Development (excluding specific effects or dosages)
In agrochemical research, the synthesis and derivatization of core chemical structures are essential for the discovery of new active ingredients. Thiourea and its derivatives, for example, are a class of compounds that have been extensively studied for various biological applications, and their synthesis often serves as a platform for developing new agents. mdpi.com The dichlorophenyl group is a common feature in many agrochemicals. However, a review of the literature does not provide specific information on the role of this compound as a foundational component or starting material in the research and development of new agrochemicals.
Advanced Analytical and Characterization Techniques for Research on 3,4 Dichlorophenylthioethanol
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are paramount in determining the precise molecular structure of a compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful and commonly used methods for the structural elucidation of organic molecules like 3,4-Dichlorophenylthioethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aromatic protons and the aliphatic protons of the ethanol (B145695) group. The protons on the dichlorinated benzene (B151609) ring would exhibit complex splitting patterns due to their coupling with each other, and their chemical shifts would be influenced by the presence of the chlorine and sulfur atoms. The protons of the ethylthio group (-S-CH₂-CH₂-OH) would appear as two triplets, with the methylene (B1212753) group adjacent to the sulfur atom appearing at a different chemical shift than the methylene group adjacent to the hydroxyl group. The hydroxyl proton would typically appear as a broad singlet.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature to observe would be the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms would result in a characteristic M, M+2, and M+4 isotopic pattern with specific intensity ratios, confirming the presence and number of chlorine atoms in the molecule. Fragmentation patterns observed in the mass spectrum would offer additional structural information, for instance, by showing the loss of the ethanol side chain.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture and are therefore crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would travel through a column packed with a stationary phase, and its retention time would be recorded. The presence of a single, sharp peak would indicate a high degree of purity. The appearance of multiple peaks would suggest the presence of impurities or byproducts. By developing a suitable method, HPLC can be used to quantify the purity of the compound.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds. For this compound, GC could be used to separate it from any volatile impurities. The retention time in the GC column would be characteristic of the compound, and the coupled mass spectrometer would provide mass information for the eluted components, confirming the identity of the main peak and any impurities.
Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, one can visualize the consumption of reactants and the formation of the product. This allows for the determination of the reaction's endpoint.
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. iastate.edunih.gov If this compound can be obtained as a single crystal of suitable quality, X-ray crystallography can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. iastate.edu This technique would reveal the spatial arrangement of the 3,4-dichlorophenyl group relative to the thioethanol side chain, as well as the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. The resulting crystal structure provides an unambiguous confirmation of the compound's molecular structure. nist.gov
Computational and Theoretical Investigations of 3,4 Dichlorophenylthioethanol
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 3,4-Dichlorophenylthioethanol, and a biological target, typically a protein or enzyme. mdpi.com These methods are fundamental in drug discovery and molecular biology to understand the basis of molecular recognition. mdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more stable interaction. dovepress.com For this compound, this would involve docking the molecule into the active site of a relevant biological target to predict its binding mode and affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex. mdpi.com Studies on similar dichlorophenyl or thiophene-containing molecules have successfully used docking to identify potential biological targets and elucidate binding mechanisms. nih.govdovepress.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, taking into account the flexibility of both the ligand and the protein. nih.gov Starting from a docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions. mdpi.com An MD simulation of a this compound-protein complex would reveal the stability of the initial binding pose, identify conformational rearrangements, and provide a more accurate estimation of binding free energy. researchgate.netmdpi.com Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | LEU23, VAL31 | Hydrophobic |
| Hydrogen Bonds | 2 | ASP88, GLU92 | H-Bond Acceptor/Donor |
Note: This data is illustrative and represents typical results from a molecular docking study.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity. researchgate.net These calculations solve the Schrödinger equation for a molecule to determine its electronic wavefunction and energy.
For this compound, DFT calculations would be used to optimize its three-dimensional geometry and compute a range of electronic descriptors. nih.gov Key properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. orientjchem.orgmdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules and biological targets.
Atomic Charges: Calculating the partial charges on each atom helps to understand electrostatic interactions and potential sites for metabolic reactions. researchgate.net
These calculations provide a foundational understanding of the molecule's intrinsic properties, which can then be used to predict its behavior in chemical reactions and biological systems. nih.gov
Table of Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value | Unit | Significance |
|---|---|---|---|
| HOMO Energy | -6.2 | eV | Electron-donating ability |
| LUMO Energy | -1.5 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 | eV | Chemical reactivity and stability |
| Dipole Moment | 2.8 | Debye | Molecular polarity |
| Ionization Potential | 6.2 | eV | Energy to remove an electron |
Note: These values are hypothetical and represent typical outputs from DFT calculations for a molecule of this type. mdpi.com
Predictive Modeling of Biological Activity and Mechanistic Insights
Predictive modeling, often utilizing machine learning and Quantitative Structure-Activity Relationship (QSAR) approaches, aims to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. nih.govnih.gov These models are trained on datasets of compounds with known activities to predict the activity of new, untested molecules like this compound. plos.org
The process typically involves:
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for a set of molecules.
Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, random forest, neural networks) are used to create a model that links these descriptors to the observed biological activity. nih.govplos.org
Validation: The model's predictive power is rigorously tested using internal and external validation sets.
For this compound, a validated QSAR model could predict its potential for a specific biological effect (e.g., cytotoxicity, enzyme inhibition) based on its calculated descriptors. nih.gov Furthermore, by analyzing the contribution of different descriptors to the model, mechanistic insights can be gained, highlighting the key molecular features responsible for the predicted activity. ijper.org Features derived from molecular dynamics trajectories can also be incorporated to account for the dynamic nature of molecules, potentially improving prediction accuracy for flexible compounds. nih.gov
Example of a Hypothetical QSAR Model for Predicting Inhibitory Activity (pIC50)
| Model Parameter | Value | Description |
|---|---|---|
| Equation | pIC50 = 0.8LogP - 0.5TPSA + 1.2*NHD + c | Linear regression model |
| R² (Goodness of fit) | 0.85 | Proportion of variance explained by the model |
| Q² (Predictive ability) | 0.75 | Cross-validated R² |
Note: This table illustrates the components of a typical QSAR model and is not based on actual data for this compound.
In Silico Reaction Mechanism Elucidation
Computational methods can be used to explore the detailed mechanism of chemical reactions at the atomic level. This in silico elucidation involves mapping the potential energy surface (PES) of a reaction to identify the lowest energy pathway from reactants to products. researchgate.net
Key computational steps include:
Locating Stationary Points: Quantum chemical calculations are used to find the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
For this compound, this approach could be used to study its synthesis, metabolic degradation, or reactions with biological nucleophiles. nih.gov For example, the mechanism of its reaction with an amino acid residue like cysteine could be modeled to understand potential covalent inhibition of an enzyme. whiterose.ac.uk Such studies provide valuable insights into reaction feasibility, kinetics, and the formation of potential byproducts. researchgate.net
Hypothetical Reaction Profile Data for the Oxidation of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Thioethanol + Oxidant) | 0.0 |
| 2 | Transition State 1 (TS1) | +15.2 |
| 3 | Intermediate (Sulfoxide) | -5.8 |
| 4 | Transition State 2 (TS2) | +22.5 |
Note: This data is illustrative of a reaction energy profile that could be generated through computational chemistry.
Future Directions and Emerging Research Avenues for 3,4 Dichlorophenylthioethanol
Development of Novel and Efficient Synthetic Routes
The future exploration of 3,4-Dichlorophenylthioethanol's potential is contingent on the availability of efficient and scalable synthetic routes. Current synthetic strategies for similar aryl thioethanols often involve multi-step processes that may suffer from low yields or require harsh reaction conditions. Future research should focus on developing more streamlined and sustainable synthetic methodologies.
One promising area of investigation is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed radical cascade reaction has been shown to be effective for the synthesis of diarylthiolated maleimides. frontiersin.org A similar approach could potentially be adapted for the synthesis of this compound. Another avenue for exploration is the development of one-pot syntheses that can generate the target molecule from readily available starting materials with minimal purification steps.
The table below outlines a hypothetical comparison of potential synthetic routes for this compound that could be the focus of future research.
| Potential Synthetic Route | Key Reagents/Catalysts | Potential Advantages | Research Focus |
| Williamson Ether Synthesis Analogue | 3,4-Dichlorothiophenol (B146521), 2-Chloroethanol | Straightforward, well-established reaction | Optimization of reaction conditions (base, solvent, temperature) to improve yield and minimize side products. |
| Thiol-ene "Click" Reaction | 3,4-Dichlorothiophenol, 2-Hydroxyethyl vinyl ether | High efficiency, mild reaction conditions, high atom economy | Investigation of various initiators (photo- or thermal) and optimization of reaction parameters for regioselectivity. |
| Ring-opening of Ethylene (B1197577) Sulfide | 3,4-Dichlorophenyl Grignard Reagent | Direct introduction of the thioethanol moiety | Exploration of catalyst systems to control regioselectivity and minimize polymerization. |
| Copper-Catalyzed Thiolation | 3,4-Dichlorophenylboronic acid, a sulfur source, and an ethanol-containing electrophile | Use of readily available starting materials | Development of a suitable copper catalyst system and optimization of reaction conditions for high yield and selectivity. frontiersin.org |
Exploration of Undiscovered Biological Activities and Molecular Targets
The structural similarity of this compound to other biologically active compounds suggests that it may possess interesting pharmacological properties. For example, 3,4-Dichlorophenylacetic acid has been identified as an auxin analog, indicating that this compound could also have effects on plant growth and development. nih.govnih.gov Future research should aim to uncover the potential biological activities of this compound through a systematic screening process.
Initial investigations could focus on a broad range of biological assays, including those for anticancer, antimicrobial, and anti-inflammatory activities. The identification of any significant biological activity would then necessitate studies to determine the molecular target(s) and mechanism of action.
The following table presents a hypothetical screening cascade for the initial biological evaluation of this compound.
| Biological Area | Screening Assay | Potential Molecular Targets | Rationale |
| Oncology | Cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines | Kinases, proteases, transcription factors | The dichlorophenyl motif is present in many kinase inhibitors and other anticancer agents. |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi | Enzymes involved in cell wall synthesis, protein synthesis, or DNA replication | Thioether-containing compounds have shown a range of antimicrobial activities. |
| Plant Biology | Oat coleoptile elongation assay, adventitious root formation assay | Auxin receptors (e.g., TIR1), auxin transport proteins (e.g., PIN proteins) | Structural similarity to the auxin analog 3,4-Dichlorophenylacetic acid. nih.govnih.gov |
| Inflammation | Assays for inhibition of inflammatory enzymes (e.g., COX-2, 5-LOX) or cytokine production | Cyclooxygenases, lipoxygenases, NF-κB signaling pathway | Aryl thioethers are known to possess anti-inflammatory properties. |
Integration with Systems Biology and High-Throughput Screening Initiatives
To accelerate the discovery of its biological functions, this compound should be integrated into systems biology and high-throughput screening (HTS) initiatives. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets. thermofisher.com A fluorescence polarization-based HTS assay, for example, has been successfully developed for identifying inhibitors of cathepsin L. nih.gov This type of assay is robust and can be adapted to screen for inhibitors of other enzymes. nih.govdovepress.com
Systems biology approaches, such as transcriptomics (RNA-seq) and proteomics, can provide a global view of the cellular response to treatment with this compound. This can help to identify pathways and networks that are perturbed by the compound, offering clues to its mechanism of action.
The table below outlines a potential workflow for integrating this compound into a modern drug discovery pipeline.
| Stage | Methodology | Objective | Expected Outcome |
| Primary Screening | High-Throughput Screening (HTS) of a diverse target panel | To identify initial "hits" where the compound shows biological activity. | A list of potential protein targets or cellular phenotypes affected by the compound. |
| Hit Confirmation and Validation | Dose-response studies and secondary assays | To confirm the activity and selectivity of the initial hits. | Confirmed "hit" targets for further investigation. |
| Mechanism of Action Studies | Transcriptomics (RNA-seq), Proteomics (Mass Spectrometry) | To understand the global cellular effects of the compound. | Identification of perturbed biological pathways and potential off-target effects. |
| Target Deconvolution | Affinity chromatography, genetic approaches (e.g., CRISPR screens) | To definitively identify the direct molecular target(s) of the compound. | A validated molecular target for the observed biological activity. |
Advanced Computational Design for Property Optimization
Once an initial biological activity has been identified, advanced computational design and modeling can be employed to optimize the properties of this compound. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore modeling can be used to understand the relationship between the chemical structure and biological activity.
These models can then guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. For example, if the compound is found to be an enzyme inhibitor, molecular docking simulations can be used to predict how modifications to the structure will affect its binding to the active site.
The following table outlines a hypothetical computational workflow for the optimization of this compound.
| Computational Method | Purpose | Input Data | Expected Output |
| Molecular Docking | To predict the binding mode and affinity of the compound to its target protein. | 3D structure of the target protein and the compound. | A ranked list of potential binding poses and an estimated binding energy. |
| Quantitative Structure-Activity Relationship (QSAR) | To develop a mathematical model that relates the chemical structure of a series of analogs to their biological activity. | A dataset of analogs with their corresponding biological activity data. | A predictive model that can be used to estimate the activity of new, untested analogs. |
| Pharmacophore Modeling | To identify the key structural features required for biological activity. | A set of active compounds. | A 3D model of the essential steric and electronic features for activity. |
| ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound. | The chemical structure of the compound. | An in silico assessment of the compound's drug-like properties. |
Potential for Derivatization into Next-Generation Research Tools
Beyond its potential as a therapeutic lead, this compound can be derivatized to create next-generation research tools for chemical biology. By attaching various functional groups, the parent compound can be transformed into probes for target identification, imaging, and mechanistic studies.
For example, the addition of a fluorophore would allow for the visualization of the compound's distribution in cells and tissues. researchgate.net The incorporation of a photo-crosslinking group could be used to covalently label its molecular target(s), facilitating their identification. Furthermore, the synthesis of fluorinated analogs could lead to compounds with altered metabolic stability and binding properties. mdpi.com
The table below provides examples of potential derivatizations of this compound and their applications as research tools.
| Derivative Type | Functional Group Added | Application | Example Research Question |
| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Cellular imaging and localization studies. | Where does the compound accumulate within the cell? |
| Affinity Probe | Biotin or a clickable alkyne/azide group | Target identification via pull-down experiments and mass spectrometry. | What proteins does the compound directly interact with? |
| Photo-affinity Probe | Benzophenone or Diazirine | Covalent labeling of the target protein for identification. | Which protein is the direct functional target of the compound? |
| Fluorinated Analog | Fluorine atom(s) on the phenyl ring or alkyl chain | To modulate metabolic stability, lipophilicity, and binding affinity. mdpi.com | How does fluorination affect the biological activity and pharmacokinetic properties of the compound? |
Q & A
Q. What safety protocols and personal protective equipment (PPE) are recommended for handling 3,4-Dichlorophenylthioethanol in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use closed-toe shoes and avoid loose clothing .
- Ventilation : Conduct experiments in a chemical fume hood to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .
- Storage : Store in sealed containers away from oxidizers, in cool, dry, and well-ventilated areas. Label containers with hazard warnings .
- Emergency Measures : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. What synthetic methodologies are commonly employed to produce this compound and its chiral derivatives?
Methodological Answer:
- Core Synthesis : The compound can be synthesized via nucleophilic substitution reactions, where a thiol group replaces a halogen atom in a dichlorophenyl precursor. For example, reacting 3,4-dichlorophenyl bromide with mercaptoethanol under basic conditions (e.g., NaOH in ethanol) .
- Chiral Resolution : Enantiomeric purity can be achieved using chiral catalysts (e.g., Sharpless asymmetric epoxidation analogs) or enzymatic resolution methods. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is recommended for purity validation .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and molecular structure. IR spectroscopy identifies functional groups (e.g., -OH and C-S bonds) .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. Electron ionization (EI) is suitable for volatile derivatives .
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) quantifies purity. GC-MS is ideal for volatile impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Systematic Substitution : Modify the thioethanol moiety (e.g., replace -OH with -OCH) or introduce electron-withdrawing groups (e.g., -NO) to assess changes in antimicrobial or enzyme inhibitory activity .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian software) to predict electronic properties and binding affinities. Docking studies (AutoDock Vina) with target proteins (e.g., bacterial enzymes) guide synthetic priorities .
- Bioassays : Test derivatives against standardized microbial strains (e.g., E. coli ATCC 25922) using broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) .
Q. How should researchers assess the environmental impact and degradation pathways of this compound?
Methodological Answer:
- Biodegradation Studies : Use OECD 301B (Ready Biodegradability) tests with activated sludge to measure aerobic degradation rates. Monitor via LC-MS for intermediate metabolites .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC values .
- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Analyze degradation products using HRMS and compare with predictive software (e.g., EAWAG-BBD Pathway Prediction System) .
Q. How can this compound be integrated into conjugated polymer systems for chemical sensing applications?
Methodological Answer:
- Polymer Design : Incorporate the compound as a dopant in polythiophene or polyaniline matrices to enhance redox activity. Electrochemical polymerization (cyclic voltammetry) ensures uniform integration .
- Sensor Testing : Expose the polymer film to target analytes (e.g., heavy metals, volatile organics) and measure conductivity changes via impedance spectroscopy. Calibrate using Langmuir isotherm models .
Q. How can contradictory data in toxicity or reactivity studies of this compound be resolved?
Methodological Answer:
- Reproducibility Checks : Verify experimental conditions (e.g., solvent purity, temperature control) across labs. Use standardized reference materials (e.g., NIST-traceable compounds) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ToxCast, PubChem) and apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., pH, ionic strength) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
